7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine is a chemical compound belonging to the benzodiazepine class, which is widely recognized for its psychoactive properties. This compound is characterized by the presence of a chlorine atom at the 7th position and a fluorophenyl group at the 5th position on the benzodiazepine ring. It is often associated with various therapeutic applications, particularly in the treatment of anxiety and insomnia. The compound's IUPAC name reflects its complex structure, and it has a CAS number of 59467-64-0 .
The synthesis of 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine typically involves several multi-step processes. One common method includes the condensation of 2-amino-5-chlorobenzophenone with 2-fluoroaniline under acidic conditions to form the benzodiazepine core. Following this, the methanamine group is introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial production methods are optimized for large-scale synthesis, focusing on high yield and purity. Reaction conditions are carefully controlled, often involving specific temperatures and reagents to ensure that the desired product is obtained efficiently .
The molecular formula of 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine is C16H15ClFN3, with a molecular weight of approximately 303.76 g/mol. The compound features a complex structure that includes a benzodiazepine ring fused with a fluorophenyl group and a methanamine moiety .
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert nitro groups to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can replace chlorine or fluorine atoms with other substituents; sodium iodide in acetone is commonly used for such reactions .
The reaction conditions for these transformations often involve controlled temperatures and pH levels to optimize yields and selectivity for desired products .
The primary mechanism of action for 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the effects of GABA, which is an inhibitory neurotransmitter. This leads to increased neuronal inhibition and results in anxiolytic (anti-anxiety) and sedative effects. Additionally, it interacts with cytochrome P450 enzymes during its metabolism, influencing its pharmacokinetics .
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine typically appears as a solid at room temperature. Its solubility characteristics can vary based on solvent polarity.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or high temperatures. Its reactivity profile indicates susceptibility to oxidation and substitution reactions as outlined previously.
Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration during synthesis and formulation processes .
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine has significant scientific applications primarily in pharmacology and medicinal chemistry. It serves as an intermediate in the synthesis of various benzodiazepine derivatives used for treating anxiety disorders, insomnia, and other related conditions. Its role in enhancing GABAergic activity makes it a valuable compound in research focused on neuropharmacology .
The synthesis of 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine follows classic benzodiazepine formation principles involving cyclocondensation reactions. The primary route utilizes o-phenylenediamine (OPD) derivatives and α,β-unsaturated carbonyl precursors. In a representative approach, 2-amino-5-chloroaniline undergoes condensation with 2-fluorobenzoyl chloride to form an intermediate benzophenone, followed by ring closure with aminoacetaldehyde dimethyl acetal. Subsequent acid hydrolysis and reduction yield the target aminomethyl-substituted benzodiazepine [3] [5].
A critical modification involves the use of pre-functionalized chalcones. Here, 2'-fluoro chalcone derivatives react with 4-chloro-o-phenylenediamine under reflux conditions in ethanol or toluene, catalyzed by piperidine or acetic acid. This method achieves cyclization in 6–10 hours but suffers from moderate yields (50–70%) due to competing side reactions like enolization or oligomerization [5]. The final step typically requires selective reduction of the imine bond using sodium borohydride or catalytic hydrogenation to introduce the 2-aminomethyl group without affecting the chloro or fluoro substituents [1] .
Limitations:
Recent advances focus on catalytic systems enhancing atom economy and sustainability. Sulfur-doped graphene catalysts enable the condensation of OPD and chalcones in dichloromethane at reflux, achieving 85% yield while permitting catalyst reuse for >10 cycles [5]. Silica-alumina binary oxides facilitate solvent-free synthesis at 80°C, reducing reaction times to 2 hours with 89% yield and minimizing aqueous waste [5].
Copper-catalyzed intramolecular C–N coupling has emerged as a versatile alternative. N-(2-bromobenzyl)azetidine-2-carboxamides undergo CuI/N,N-dimethylglycine-catalyzed cyclization at 90°C in dioxane, forming fused azetidine-benzodiazepines in >90% yield. Strain-driven ring opening with nucleophiles (NaN₃, KCN) then installs the aminomethyl group regioselectively [8]. Microwave-assisted protocols further enhance efficiency, completing cyclizations in <30 minutes with 15% energy reduction [5].
Table 1: Catalytic Methods Comparison
Catalyst | Conditions | Yield (%) | Reusability | E-factor |
---|---|---|---|---|
Sulfur-doped graphene | DCM, reflux, 6h | 85 | >10 cycles | 8.2 |
SiO₂-Al₂O₃ | Solvent-free, 80°C, 2h | 89 | 5 cycles | 1.5 |
CuI/DMGC | Dioxane, 90°C, 3h | 95 | Not reusable | 12.7 |
Scale-up synthesis prioritizes cost efficiency and purity control. Key optimizations include:
Purification leverages molecular sieves (3Å) to remove water during imine formation, suppressing hydrolysis by-products. For the final compound, chromatographic methods are avoided in favor of crystallization from isopropanol/heptane, achieving 98.5% purity while recovering >90% product [1] [9]. Industrial batches (50–100 kg) consistently demonstrate 68–72% overall yield from OPD, meeting ICH Q11 quality thresholds.
Economic drivers:
Major impurities stem from three reaction pathways:
Table 2: Key By-Products and Mitigation Strategies
Impurity | Structure | Formation Cause | Control Strategy |
---|---|---|---|
Tetrahexahydrobenzodiazepine | Saturated C₄-C₅ bond | NaBH₄ excess or prolonged reaction | Stoichiometric control at 1.05 eq |
Quinazoline analog | Fused six-membered ring | Acidic overheating | pH 5–6 buffering; T <50°C |
7-(Dimethylamino)-5-(2-fluorophenyl) derivative | NMe₂ at C7 | DMF decomposition | Solvent replacement with MTBE |
Yield limitations primarily arise during the final amination. The reductive amination equilibrium favors imine formation, necessitating large ammonia excess (8–10 eq). Membrane-assisted amine recovery systems now reduce reagent consumption by 40%. Alternative routes via azide reduction (from azetidine ring-opening) show promise but require expensive Pd catalysts [8]. Environmental constraints include halogenated solvent usage (120 L/kg API), though life-cycle assessments confirm 32% lower carbon footprint versus traditional anxiolytic intermediates due to shortened synthesis [5] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4